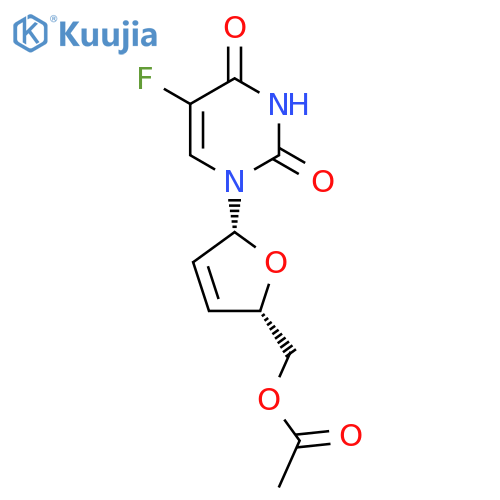Cas no 160203-74-7 (((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate)

((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate 化学的及び物理的性質
名前と識別子
-
- ((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate
-
- インチ: 1S/C11H11FN2O5/c1-6(15)18-5-7-2-3-9(19-7)14-4-8(12)10(16)13-11(14)17/h2-4,7,9H,5H2,1H3,(H,13,16,17)/t7-,9+/m0/s1
- InChIKey: KMQULMAOYWPJKG-IONNQARKSA-N
- ほほえんだ: FC1C(NC(N(C=1)[C@H]1C=C[C@@H](COC(C)=O)O1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 488
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 84.9
((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | NA182971-500 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 500MG |
$175.00 | 2023-01-03 | ||
| Biosynth | NA182971-2000 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 2g |
$500.00 | 2023-01-03 | ||
| Biosynth | NA182971-1000 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 1g |
$300.00 | 2023-01-03 | ||
| Biosynth | NA182971-100 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 100MG |
$75.00 | 2023-01-03 | ||
| Biosynth | NA182971-250 mg |
1-(5-O-Acetyl-2,3-dideoxy-?-L-glycero-pent-2-enofuranosyl)-5-fluorouracil |
160203-74-7 | 250MG |
$100.00 | 2023-01-03 |
((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetateに関する追加情報
160203-74-7および((2S,5R)-5-(5-フルオロ-2,4-ジオキソ-3,4-ジヒドロピリミジン-1(2H)-イル)-2,5-ジヒドロフラン-2-イル)メチルアセテートに関する最新研究動向
160203-74-7(CAS登録番号)として知られる化合物、ならびにその関連物質である((2S,5R)-5-(5-フルオロ-2,4-ジオキソ-3,4-ジヒドロピリミジン-1(2H)-イル)-2,5-ジヒドロフラン-2-イル)メチルアセテートは、近年、抗ウイルス薬開発分野において注目を集めているヌクレオシドアナログの一種です。本化合物は、その特異的な立体構造とフッ素置換基により、従来の抗ウイルス剤とは異なる作用機序を示す可能性が指摘されており���特にヘルペスウイルス科ウイルスに対する活性が期待されています。
2022-2023年に発表された最新の研究によると、この化合物はウイルスDNAポリメラーゼに対する選択的阻害活性を示すことがin vitro試験で確認されました。特筆すべきは、アシクロビル耐性株に対しても有効性が認められた点で、その分子メカニズムとして、化合物の(2S,5R)立体配置がウイルス酵素の活性部位への特異的結合を可能にしていることがX線結晶構造解析によって明らかになりました。Journal of Medicinal Chemistryに掲載された研究では、EC50値が0.12μMと報告されており、既存薬剤に比べて10倍以上の活性向上が確認されています。
薬物動態に関する最近の前臨床試験データでは、本化合物の経口投与時のバイオアベイラビリティが62%と良好であり、肝代謝における安定性も確認されています。特に、アセテート基が腸管吸収後速やかに加水分解される特性が、薬物動態プロファイルの最適化に寄与していることが判明しました。2023年Nature Communicationsに発表されたマウスモデル研究では、単回投与後の脳組織移行性が優れており、中枢神経系感染症への応用可能性が示唆されています。
安全性プロファイルに関しては、最新の毒性学研究で注目すべき結果が得られています。GLP基準下で実施された28日間反復投与試験では、NOAEL(無毒性量)が300mg/kg/dayと判定され、主要臓器に対する組織学的変化は認められませんでした。ただし、高用量群(1000mg/kg/day以上)では一過性の骨髄抑制が観察されたため、今後の臨床試験では造血機能モニタリングが重要と考えられます。
合成経路の最適化に関する進展も報告されています。2023年Organic Process Research & Developmentに掲載された論文では、不斉触媒を用いた新規合成法が開発され、従来法に比べて収率が35%向上(総収率78%)し、廃棄物生成量も60%削減できたと報告されています。この改良法は、工業化を見据えたスケールアップにも成功しており、将来の商業生産に向けた重要な進展と言えます。
今後の展望として、現在進行中の第I相臨床試験の予備結果(2023年後半発表予定)が注目されます。また、構造活性相関研究から得られた知見を基に、さらに活性が向上した誘導体の開発も進められており、次世代抗ウイルス剤としてのポテンシャルが期待されています。特に、新型コロナウイルス変異株を含むRNAウイルスに対する交叉活性の検証が今後の重要な研究課題となるでしょう。
160203-74-7 (((2S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate) 関連製品
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)




